molecular formula C21H26N2O2 B2675696 (1E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidenehydrazine CAS No. 929871-34-1

(1E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidenehydrazine

Cat. No.: B2675696
CAS No.: 929871-34-1
M. Wt: 338.451
InChI Key: CYYNYOPGQORFGO-BSYVCWPDSA-N
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Description

(1E)-1,2,3,4,10,11-Hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidenehydrazine is a polycyclic spiro compound characterized by a fused benzo[c]pyrano[3,2-g]chromene scaffold and a cyclohexane ring connected via a spiro junction. The (1E) configuration indicates the stereochemistry of the hydrazine moiety at position 3.

Key structural features include:

  • Spiro architecture: The cyclohexane ring is fused to the benzo[c]pyrano[3,2-g]chromene system at position 9, creating a rigid three-dimensional structure.
  • Polycyclic framework: The fused aromatic and heterocyclic rings contribute to planarity and π-π stacking interactions.

Properties

IUPAC Name

(E)-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c22-23-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)25-18(14)13-19(17)24-20/h12-13H,1-11,22H2/b23-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNYOPGQORFGO-BSYVCWPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NN)C5=C4CCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/N)/C5=C4CCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidenehydrazine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O3C_{21}H_{25}N_{3}O_{3} with a molar mass of 339.43 g/mol. Its structure features a spirocyclic framework that is significant in influencing its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₅N₃O₃
Molar Mass339.43 g/mol
CAS Number1014104-43-8
Storage ConditionsRoom Temperature
Hazard ClassIrritant

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These include cyclization processes that yield the desired spiro structure. The use of catalysts and controlled reaction conditions can enhance yield and selectivity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that it can inhibit key signaling pathways involved in cancer cell proliferation and survival.

Case Study:
In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various experimental models.

Research Findings:
A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell metabolism.
  • Receptor Modulation: It could modulate receptor signaling pathways that are crucial for cell survival and proliferation.
  • Oxidative Stress Regulation: The antioxidant properties may help in reducing oxidative stress in cells.

Comparison with Similar Compounds

Core Architecture

  • The target compound shares a spiro cyclohexane motif with all analogs, but its fused benzo[c]pyrano[3,2-g]chromene system distinguishes it from quinazolinones () and imidazo-pteridines (). This aromaticity may enhance stability and π-stacking compared to non-fused systems .
  • The hydrazine group contrasts with hydroxylamine () or oxime derivatives (), offering distinct hydrogen-bonding and coordination properties. Hydrazines are often exploited in chelation therapy or as intermediates in heterocyclic synthesis .

Stereochemical Considerations

  • The (1E) configuration of the hydrazine group likely imposes spatial constraints on molecular interactions, analogous to the (5E) stereochemistry in hydroxylamine derivatives (). This stereochemistry may influence binding to biological targets or crystallization behavior .

Physicochemical Properties

  • Solubility : The hydrazine group may enhance aqueous solubility compared to hydroxylamine or oxime analogs (), though the aromatic core likely retains lipophilicity.

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